molecular formula H6InN3O9S3 B1605815 Indium(III) sulfamate CAS No. 66027-93-8

Indium(III) sulfamate

Cat. No. B1605815
CAS RN: 66027-93-8
M. Wt: 403.1 g/mol
InChI Key: JLTNRNCLWWCRST-UHFFFAOYSA-K
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Description

Indium(III) sulfamate is a compound of indium, a soft, silvery-white metal . It is a relatively rare metal that is both malleable and easily fusible . It has similar chemical properties to gallium, such as a low melting point and the ability to wet glass . Indium(III) sulfamate can be transparent or amber in color .


Molecular Structure Analysis

The molecular formula for Indium(III) sulfamate is H6InN3O9S3, and its molecular weight is 403.1 g/mol. The number of electrons in each of indium’s shells is [2, 8, 18, 18, 3] and its electron configuration is [Kr] 4d 10 5s 2 5p 1 .


Physical And Chemical Properties Analysis

Indium is a soft metal with a low-melting point (156.7°C) and a relatively high boiling point (2,080°C), resulting in a low vapor pressure . It is ductile, malleable, crystalline, and diamagnetic . Indium-plated deposits have many industrial applications that take advantage of the unique physical and chemical properties of the metal indium, including its low-melting point, low vapor pressure, inherent softness and malleability, cold welding properties, anti-friction properties, and alloy hardening properties .

Safety And Hazards

Indium(III) sulfamate is considered hazardous. It may intensify fire and cause skin and eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, clothing, eye protection, and face protection . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

indium(3+);trisulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/In.3H3NO3S/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNRNCLWWCRST-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6InN3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5329-14-6 (Parent)
Record name Sulfamic acid, indium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066027938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3070381
Record name Sulfamic acid, indium(3+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indium(III) sulfamate

CAS RN

66027-93-8
Record name Sulfamic acid, indium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066027938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamic acid, indium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamic acid, indium(3+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(3+) trisulphamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 www.google.com

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